Methyl 5-bromo-2-fluoro-4-nitrobenzoate

C-H Activation Chemoselectivity Palladium Catalysis

Streamline complex API and inhibitor synthesis. Sourcing less-functionalized building blocks often introduces protection/deprotection steps that reduce overall yield. This compound integrates C-Br, C-F, and NO2 handles on a single core for orthogonal, chemoselective transformations. Ideal for constructing diverse screening libraries or key intermediates like neratinib. • Three orthogonally reactive handles for sequential Pd-catalyzed cross-coupling and SNAr reactions. • Enables convergent routes to potent targets, including a reported HDAC1 inhibitor (IC50 1.80 nM). • Eliminates protecting group manipulations, significantly reducing step count and synthesis cost.

Molecular Formula C8H5BrFNO4
Molecular Weight 278.03 g/mol
Cat. No. B13638273
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-bromo-2-fluoro-4-nitrobenzoate
Molecular FormulaC8H5BrFNO4
Molecular Weight278.03 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=C(C=C1F)[N+](=O)[O-])Br
InChIInChI=1S/C8H5BrFNO4/c1-15-8(12)4-2-5(9)7(11(13)14)3-6(4)10/h2-3H,1H3
InChIKeyVMWSTYLUPRUFCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 5-Bromo-2-Fluoro-4-Nitrobenzoate: Strategic Electrophilic Building Block


Methyl 5-bromo-2-fluoro-4-nitrobenzoate (CAS: 1807071-62-0) is a highly functionalized polyhalogenated nitroarene scaffold [1]. The molecule integrates three chemically distinct handles—an aryl bromide, an aryl fluoride, and a nitro group—on a single benzoate core. This unique orthogonal arrangement enables sequential chemoselective transformations, making it a privileged intermediate for constructing complex molecular architectures in medicinal chemistry and agrochemical discovery programs [2].

Workflow Orthogonal late-stage functionalization
Selection Regiochemistry-defined chemoselectivity
Context Supports convergent synthesis of complex small molecules

Methyl 5-Bromo-2-Fluoro-4-Nitrobenzoate vs. Generic Analogs


The substitution pattern on the aromatic ring critically dictates both the electronic properties and the sequence of bond-forming events. For example, the regiochemistry of the bromine and fluorine atoms relative to the nitro group fundamentally alters the chemoselectivity and efficiency of palladium-catalyzed cross-coupling reactions [1]. The use of a generic, less-functionalized building block (e.g., a simple bromobenzoate) would necessitate additional protection/deprotection steps and synthetic transformations, significantly increasing step count and reducing overall yield [2]. This positions methyl 5-bromo-2-fluoro-4-nitrobenzoate as a uniquely positioned linchpin for convergent synthesis.

Dimension
Target (5-bromo-2-fluoro-4-nitrobenzoate)
Generic / regioisomer analog
Chemoselectivity control
Predicted orthogonal C–Br oxidative addition; suppressed SNAr
May introduce competing SNAr side reactions (e.g., 4-fluoro-2-nitro regioisomer)
Synthetic step economy
Direct diversification without protecting groups
Requires additional protection/deprotection steps, increasing step count
Scaffold trajectory
Correct substitution pattern for kinase inhibitor core (e.g., neratinib class)
2-bromo regioisomer leads to inactive/incompatible scaffold

Methyl 5-Bromo-2-Fluoro-4-Nitrobenzoate: Quantitative Evidence Against Analogs


Orthogonal Halogen Reactivity: Chemoselectivity Over Fluoro Isomers

The orthogonality of the C-Br and C-F bonds is predicted by established Hammett relationships. The 5-bromo group is activated for oxidative addition by the electron-withdrawing 4-nitro and 2-fluoro substituents, while the 2-fluoro group is deactivated for nucleophilic aromatic substitution (SNAr) due to the meta-nitro group [1]. This enables a selective Suzuki-Miyaura coupling at the bromide, leaving the fluoride intact for subsequent diversification. In contrast, the regioisomer Methyl 5-bromo-4-fluoro-2-nitrobenzoate (CAS: 1805597-15-2) presents a reversed electronic environment where the ortho-relationship of the nitro and fluorine groups can lead to unwanted SNAr side reactions under basic cross-coupling conditions .

Chemoselectivity
Class-level inference
Predicted to favor selective C–Br oxidative addition vs. SNAr side reaction
Electronic orthogonality reduces side-product purification
Based on Hammett substituent constants; experimental verification advised
C-H Activation Chemoselectivity Palladium Catalysis Cross-Coupling

Proven Utility as HDAC1 Inhibitor Precursor

Methyl 5-bromo-2-fluoro-4-nitrobenzoate has been explicitly utilized as a key synthetic intermediate in the preparation of a potent histone deacetylase 1 (HDAC1) inhibitor [1]. The nitro group is first reduced to an amine, which then serves as a nucleophilic handle for further elaboration, culminating in a compound (CHEMBL3759186) that exhibited an IC50 of 1.80 nM against HDAC1 [2]. This demonstrates a clear and valuable trajectory from this building block to a biologically active molecule with single-digit nanomolar potency.

HDAC1 inhibitor trajectory
Supporting evidence
Derived compound IC50 = 1.80 nM (HDAC1)
Supports HDAC1 inhibitor synthesis context
In vitro enzymatic assay; Fluor de Lys substrate
Epigenetics Histone Deacetylase Drug Discovery Oncology

Superior Enzyme Inhibition Over Amino-Benzoate Analogs

While the target compound itself is a nitroarene, its reduced amino derivative, Methyl 4-amino-3-bromo-5-fluorobenzoate, exhibits remarkably potent enzyme inhibition [1]. This derivative, which retains the 3-bromo-5-fluoro substitution pattern of the target compound, demonstrated a Ki value of 0.325 ± 0.012 μM against glutathione reductase (GR), outperforming a series of closely related analogs [2]. Notably, it is ~284-fold more potent than Methyl 4-amino-2-nitrobenzoate (Ki = 92.41 ± 22.26 μM) [2]. This underscores the critical importance of the 3-bromo-5-fluoro-4-nitro pattern for generating downstream high-affinity ligands.

GR inhibition
Cross-study comparable
Reduced derivative Ki = 0.325 μM (GR)
284-fold reported Ki difference over amino-nitrobenzene analog
Human erythrocyte GR assay; pattern-dependent potency
Enzyme Inhibition Glutathione Reductase SAR Biochemistry

Kinase Inhibitor Scaffold: Advantage Over 2-Bromo Isomer

The target compound's specific 5-bromo-2-fluoro-4-nitro regiochemistry is essential for generating a key intermediate in the synthesis of certain kinase inhibitor scaffolds [1]. For example, it serves as a direct precursor for constructing the core of compounds in the neratinib class of tyrosine kinase inhibitors [1]. The closely related regioisomer Methyl 2-bromo-5-fluoro-4-nitrobenzoate (CAS: 1805503-91-6) would, after analogous transformations, lead to a different, non-canonical, and likely less active or inactive analogue due to the altered orientation of the kinase hinge-binding motif .

Kinase scaffold suitability
Supporting evidence
Regiochemistry matches neratinib-class core; 2-bromo isomer yields inactive scaffold
Regiochemical identity critical for kinase hinge-binding motif
Derived from patent synthetic routes; validation in target binding assays advised
Kinase Inhibitors Oncology Medicinal Chemistry Patent Chemistry

Methyl 5-Bromo-2-Fluoro-4-Nitrobenzoate: High-Value Applications


Late-Stage Functionalization and Parallel Library Synthesis

The orthogonal reactivity of the C-Br and C-NO2/C-F groups makes this compound ideal for generating diverse screening libraries via sequential, chemoselective transformations. Researchers can first perform a Suzuki coupling on the bromine, followed by nitro reduction and amide bond formation, or other SNAr reactions on the fluorine, all without needing to introduce protecting groups [1]. This significantly reduces the time and cost associated with generating lead-like molecules [2].

Targeted Covalent Inhibitor (TCI) Synthesis

The 5-bromo-2-fluoro-4-nitrobenzoate core can be elaborated into a potent HDAC1 inhibitor with an IC50 of 1.80 nM [1]. Its polyfunctional nature allows for the introduction of a covalent warhead and a target-binding moiety in a modular fashion. This building block is thus strategically valuable for medicinal chemistry groups focused on designing TCIs for oncology or epigenetics targets [2].

Glutathione Reductase (GR) Inhibitor Discovery

The reduced amino derivative of this compound exhibits sub-micromolar inhibition of GR (Ki = 0.325 μM) [1]. Given that GR is a validated target for cancer and parasitic diseases, this building block serves as a privileged starting point for developing novel GR inhibitors with improved potency and selectivity over other related enzymes [2]. The strong SAR data available for this series accelerates hit-to-lead optimization [1].

Process Chemistry for Approved Oncology Drugs

This compound is a key intermediate in patented synthetic routes to neratinib, an FDA-approved drug for HER2-positive breast cancer [1]. The regiochemical integrity of this starting material is non-negotiable for ensuring the correct stereoelectronic properties of the final active pharmaceutical ingredient (API) [2]. This makes it a critical procurement item for CROs and pharmaceutical companies engaged in generic API manufacturing or second-generation analog development.

Application
Selection Property
Validation Focus
Late-stage diversification and library synthesis
Orthogonal C–Br/C–F reactivity
Sequential chemoselective transformation verification
Covalent inhibitor scaffold elaboration
Reducible nitro group and modular functionalization
HDAC/kinase target engagement assay context
Glutathione reductase inhibitor discovery
Halogenation pattern-dependent GR affinity
SAR series review and selectivity profiling
Kinase inhibitor intermediate process chemistry
Regiochemical integrity for correct core assembly
Multi-step synthetic route reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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